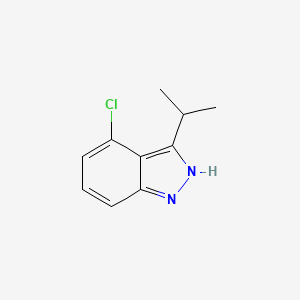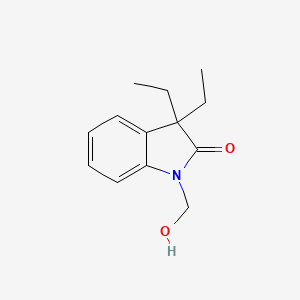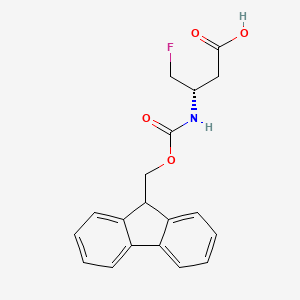
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid is an organic compound that is commonly used in solid-phase synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis to protect the amino group during the synthesis process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The protected amino acid is then reacted with sodium azide (NaN3) to form the corresponding azide, which is isolated as a crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as trifluoroacetic acid (TFA) for deprotection of the Fmoc group.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound.
科学研究应用
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Medicine: Employed in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals.
作用机制
The mechanism of action of (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the amino group of the amino acid and the Fmoc protecting group.
相似化合物的比较
Similar Compounds
- (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid
- (2R,3S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoic acid
- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
Uniqueness
What sets (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid apart from similar compounds is its specific structure, which includes a fluorine atom at the 4-position of the butanoic acid chain. This unique feature can influence the compound’s reactivity and interactions in peptide synthesis, making it particularly useful in certain applications.
属性
分子式 |
C19H18FNO4 |
|---|---|
分子量 |
343.3 g/mol |
IUPAC 名称 |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluorobutanoic acid |
InChI |
InChI=1S/C19H18FNO4/c20-10-12(9-18(22)23)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,24)(H,22,23)/t12-/m0/s1 |
InChI 键 |
CZSGTPKTWQCGAJ-LBPRGKRZSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)CF |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


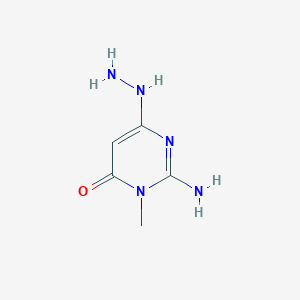
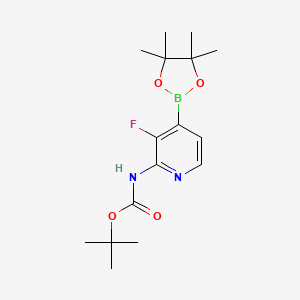
![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)

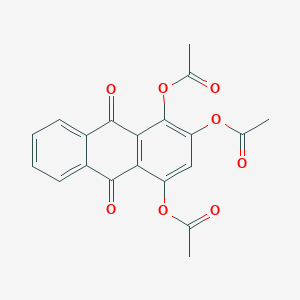
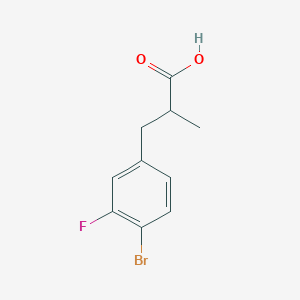
![(6-Chloro-[2,3'-bipyridin]-4-yl)methanol](/img/structure/B13123478.png)
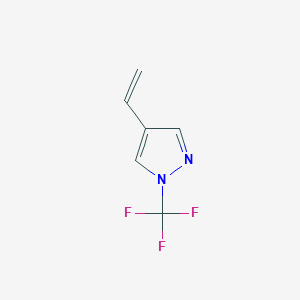
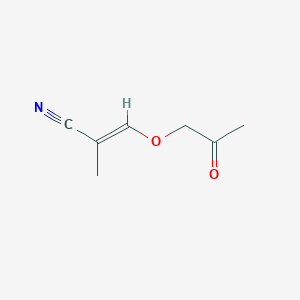
![1,4-Bis[(butan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13123497.png)
